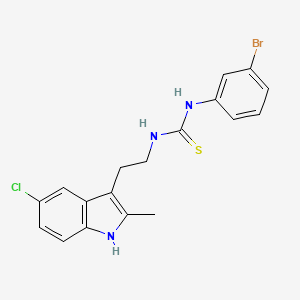![molecular formula C28H28ClN3O2 B14995239 1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14995239.png)
1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H28ClN3O2 and its molecular weight is 474.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzodiazole Core:
- Starting with 2-chloroaniline, the benzodiazole core can be synthesized through a cyclization reaction with an appropriate carboxylic acid derivative under acidic conditions.
-
Attachment of the Pyrrolidin-2-one Moiety:
- The pyrrolidin-2-one ring can be introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with a suitable pyrrolidinone derivative.
-
Introduction of the 4-(4-methylphenoxy)butyl Group:
- This step involves the alkylation of the benzodiazole-pyrrolidinone intermediate with 4-(4-methylphenoxy)butyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: 1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the pyrrolidinone moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the carbonyl group of the pyrrolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the benzodiazole core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products:
- Oxidation products may include quinones and carboxylic acids.
- Reduction products may include alcohols and amines.
- Substitution products depend on the specific reagents used and the positions of substitution.
科学研究应用
1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of 1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.
Altering Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.
相似化合物的比较
- 1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one shares structural similarities with other benzodiazole derivatives and pyrrolidinone-containing compounds.
Uniqueness:
- The unique combination of the benzodiazole core, pyrrolidinone ring, and 4-(4-methylphenoxy)butyl group distinguishes this compound from others. This structural uniqueness may confer specific biological activities and chemical properties that are not observed in similar compounds.
属性
分子式 |
C28H28ClN3O2 |
|---|---|
分子量 |
474.0 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-4-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O2/c1-20-12-14-22(15-13-20)34-17-7-6-16-31-26-11-5-3-9-24(26)30-28(31)21-18-27(33)32(19-21)25-10-4-2-8-23(25)29/h2-5,8-15,21H,6-7,16-19H2,1H3 |
InChI 键 |
WMNWIABFKQTQED-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


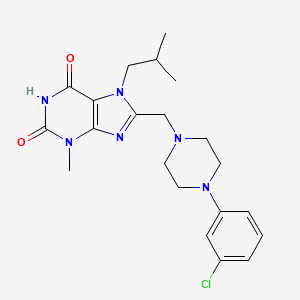
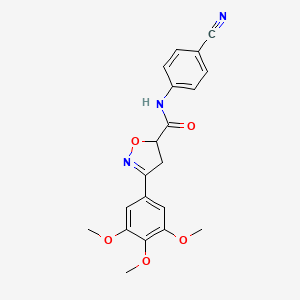
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14995167.png)
![3-Methyl-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B14995181.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14995190.png)
![(4-(2-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B14995196.png)
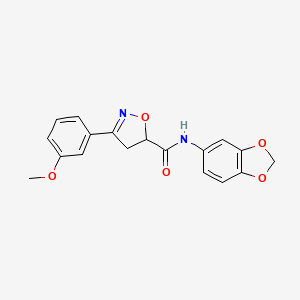
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide](/img/structure/B14995217.png)
![2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14995223.png)
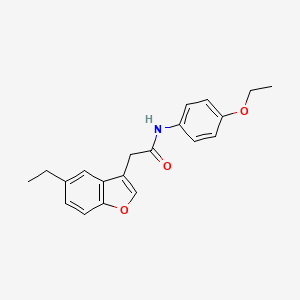

![3-(2,3-dimethoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14995233.png)
![(2Z)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B14995234.png)
